

A Technical Guide to the Structural Characteristics of Ovalbumin Peptide (257-264)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ova peptide (257-264)

Cat. No.: B612579

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characteristics of the Ovalbumin (Ova) peptide fragment 257-264. This octapeptide, with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), is a well-characterized and immunodominant epitope presented by the murine MHC class I molecule H-2Kb.^{[1][2][3][4][5][6][7][8][9][10]} Its high affinity and specific recognition by CD8⁺ T cells have made it a cornerstone model antigen in immunological research, particularly in studies of antigen presentation, T-cell activation, and vaccine development.^{[3][8][9][10]}

Core Structural Features

The structural integrity and conformational dynamics of the SIINFEKL peptide are central to its immunological function. These characteristics are defined at the primary, secondary, and tertiary levels, particularly when complexed with the H-2Kb molecule.

Primary Structure: The linear amino acid sequence of Ova (257-264) is H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH.^{[1][2][7]}

Secondary and Tertiary Structure in Complex with H-2Kb: The crystal structure of the SIINFEKL peptide bound to the H-2Kb molecule has been resolved at 2.5 Å.^{[11][12][13][14]} In this complex, the peptide adopts an extended conformation, anchored into the peptide-binding groove of the MHC class I molecule. Key features of this interaction include:

- **Anchor Residues:** The peptide utilizes primary and secondary anchor residues to stabilize its interaction with H-2Kb. Phenylalanine at position 5 (P5) and Leucine at position 8 (P8) are the primary anchor residues, fitting into specific pockets within the H-2Kb groove. Isoleucine at position 2 (P2) acts as a secondary anchor.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Interplay of Anchor Positions:** The crystal structure reveals a close packing of the hydrophobic side chains of Ile-P2 and Phe-P5 into the B and C pockets of H-2Kb, respectively.[\[11\]](#)[\[12\]](#)[\[13\]](#) This demonstrates an interplay between primary and secondary anchor residues that contributes to the specificity and stability of the peptide-MHC interaction.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Conformational Plasticity: In a non-physiological context, such as self-assembly into a hydrogel, the SIINFEKL peptide can adopt a different conformation. Under these conditions, it forms a partial β -sheet structure, a fold not observed in the native ovalbumin protein where the SIINFEKL sequence is part of two separate α -helices and a random coil.[\[15\]](#) This highlights the conformational flexibility of the peptide, which is constrained upon binding to the MHC molecule.

Quantitative Data Summary

The following table summarizes key quantitative data related to the structural and binding characteristics of the Ova (257-264) peptide.

Parameter	Value	Method	Reference
Amino Acid Sequence	Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL)	Protein Sequencing	[1] , [2]
Molecular Weight	963.13 g/mol	Mass Spectrometry	[4] , [7] , [16]
Molecular Formula	C45H74N10O13	Elemental Analysis	[2] , [4] , [7]
Binding Affinity (Kd) to H-2Kb	~10 nM	Not specified in snippet	[17]
Crystal Structure Resolution (SIINFEKL/H-2Kb)	2.5 Å	X-ray Crystallography	[11] , [12] , [13]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the Ova (257-264) peptide. Below are protocols for key experiments cited in the literature.

Protocol 1: Determination of Peptide-MHC Class I Binding Affinity

This protocol is adapted from competitive binding assays, which are a standard method for quantifying the binding affinity of a peptide to an MHC molecule.[\[18\]](#)[\[19\]](#)

Objective: To determine the concentration of the unlabeled SIINFEKL peptide required to inhibit the binding of a labeled probe peptide to purified H-2Kb molecules by 50% (IC₅₀), which is an approximation of the dissociation constant (K_d).

Materials:

- Purified, soluble H-2Kb molecules
- High-affinity, labeled (e.g., radiolabeled or fluorescently labeled) probe peptide known to bind H-2Kb
- Unlabeled SIINFEKL peptide
- Binding buffer (e.g., phosphate-buffered saline with protease inhibitors)
- 96-well plates
- Detection system appropriate for the label (e.g., scintillation counter or fluorescence plate reader)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the labeled probe peptide at a known concentration.
 - Prepare a series of dilutions of the unlabeled SIINFEKL peptide.

- Prepare a solution of purified H-2Kb molecules at a constant concentration.
- Assay Setup:
 - In a 96-well plate, add a constant amount of H-2Kb to each well.
 - Add the serially diluted unlabeled SIINFEKL peptide to the wells.
 - Add a constant, low concentration of the labeled probe peptide to all wells.
 - Include control wells with:
 - H-2Kb and labeled probe peptide only (maximum binding).
 - Labeled probe peptide only (background).
- Incubation:
 - Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium (typically 48-72 hours).[\[18\]](#)
- Separation of Bound and Free Probe:
 - Separate the MHC-peptide complexes from the unbound labeled probe. This can be achieved by methods such as:
 - Size-exclusion chromatography.[\[19\]](#)
 - Antibody capture of the MHC molecules.[\[19\]](#)
- Detection and Data Analysis:
 - Quantify the amount of bound labeled probe in each well using the appropriate detection system.
 - Calculate the percentage of inhibition for each concentration of the SIINFEKL peptide relative to the maximum binding control.

- Plot the percentage of inhibition against the logarithm of the SIINFEKL peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: X-ray Crystallography of the SIINFEKL-H-2Kb Complex

This protocol outlines the general steps involved in determining the crystal structure of the peptide-MHC complex.[\[14\]](#)

Objective: To obtain high-resolution three-dimensional structural data of the SIINFEKL peptide in complex with the H-2Kb molecule.

Materials:

- Highly purified, soluble H-2Kb heavy chain and β 2-microglobulin
- Synthetic SIINFEKL peptide
- Crystallization buffers and reagents (e.g., polyethylene glycol, salts)
- Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
- X-ray diffraction equipment (synchrotron source preferred)

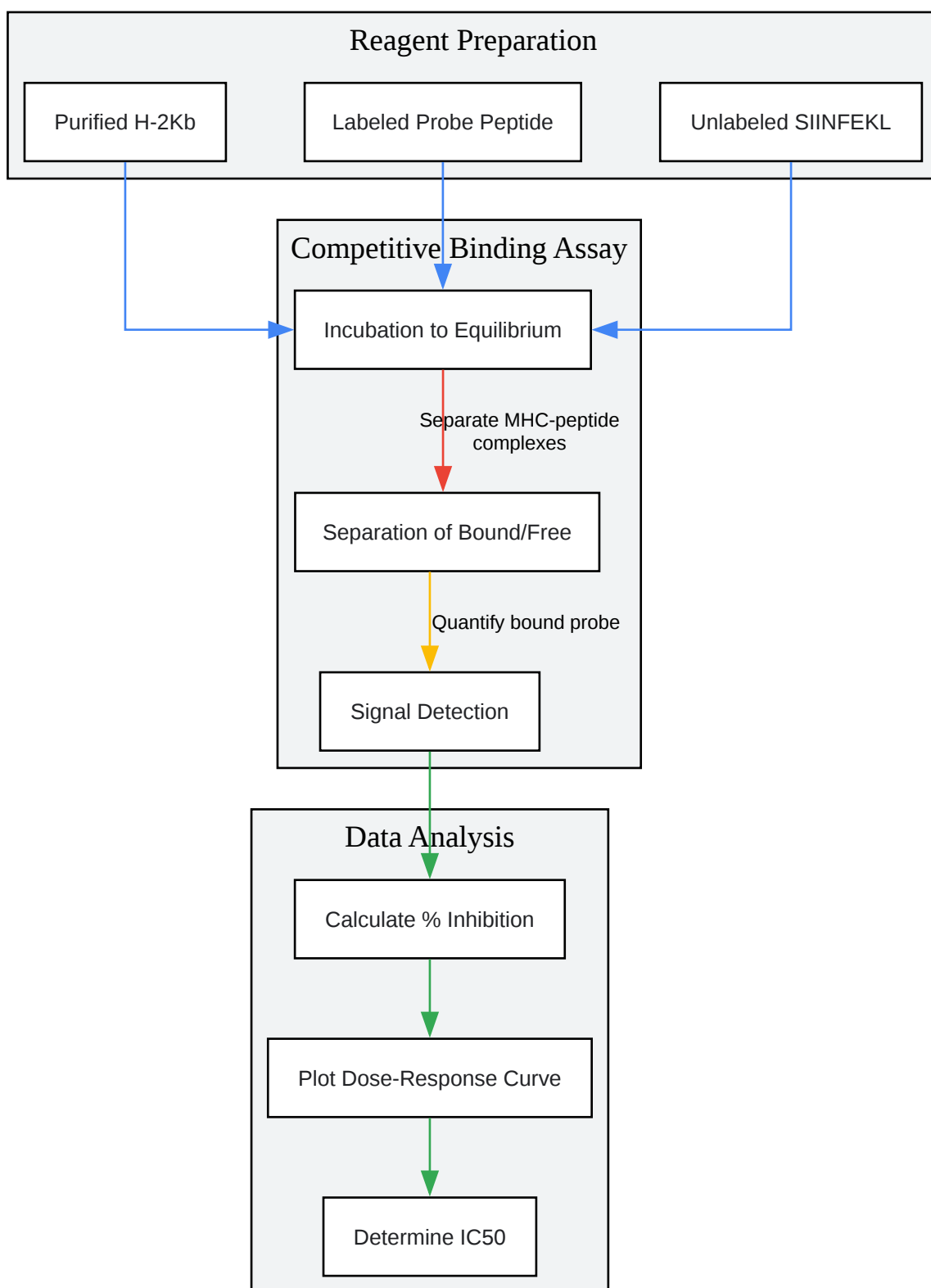
Procedure:

- Protein Expression and Purification:
 - Express the extracellular domains of the H-2Kb heavy chain and β 2-microglobulin in a suitable expression system (e.g., *Drosophila melanogaster* cells).[\[14\]](#)
 - Purify the proteins to homogeneity using chromatography techniques.[\[14\]](#)
- Complex Formation:
 - Incubate the purified H-2Kb heavy chain and β 2-microglobulin with an excess of the SIINFEKL peptide to facilitate the formation of the peptide-MHC complex.

- Purify the resulting complex to remove unbound peptide and protein subunits.
- Crystallization:
 - Screen a wide range of crystallization conditions (pH, precipitant concentration, temperature) to identify conditions that yield diffraction-quality crystals. Vapor diffusion methods (sitting or hanging drop) are commonly used.
- Data Collection:
 - Expose the obtained crystals to a high-intensity X-ray beam.
 - Collect diffraction data as the crystal is rotated.
- Structure Determination and Refinement:
 - Process the diffraction data to determine the electron density map.
 - Build a molecular model of the SIINFEKL-H-2Kb complex into the electron density map.
 - Refine the model to achieve the best fit with the experimental data.

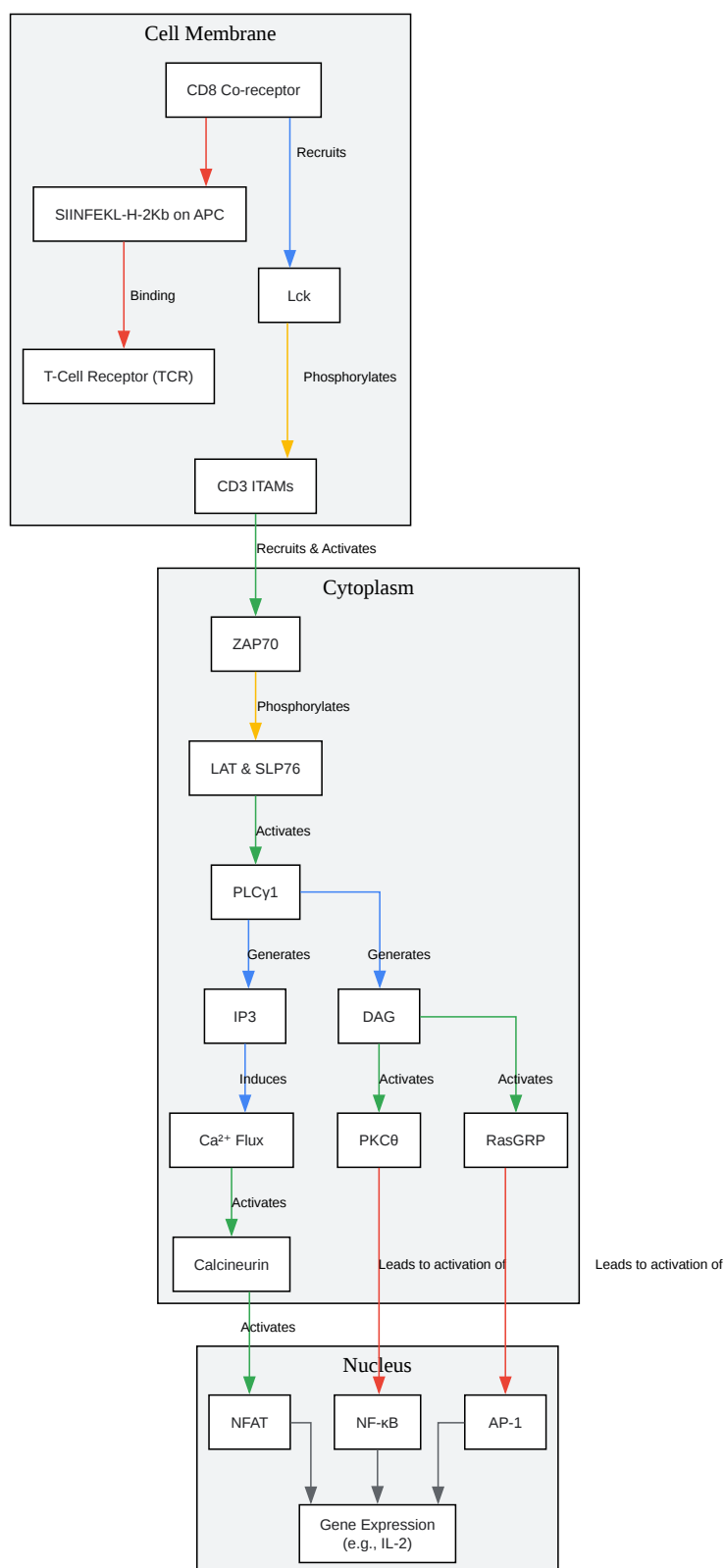
Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of the Ova (257-264) peptide.



[Click to download full resolution via product page](#)

Caption: Workflow for determining peptide-MHC binding affinity.



[Click to download full resolution via product page](#)

Caption: T-cell receptor signaling cascade upon pMHC engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OVA Peptides Products, OVA Peptides USA [biosyn.com]
- 2. OVA (257-264) Peptide Fragment [anaspec.com]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpt.com [jpt.com]
- 6. genscript.com [genscript.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. rcsb.org [rcsb.org]
- 12. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Ovalbumin Epitope SIINFEKL Self-Assembles into a Supramolecular Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ova peptide (257-264) | C45H74N10O13 | CID 22134157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Structural Characteristics of Ovalbumin Peptide (257-264)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612579#structural-characteristics-of-ova-peptide-257-264]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com